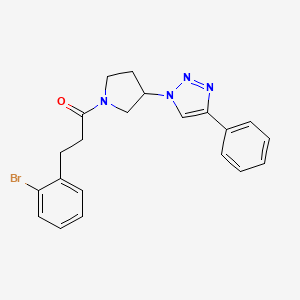
3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H21BrN4O and its molecular weight is 425.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-bromophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that incorporates both triazole and pyrrolidine moieties. This structure suggests potential biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C19H19BrN4O and has a molecular weight of approximately 396.29 g/mol. The presence of the bromophenyl group and the triazole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have demonstrated effectiveness against various bacterial strains. In particular, compounds similar to This compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Triazole Derivative 1 | 3.12 | 10 |
| Triazole Derivative 2 | 6.25 | 5 |
| Test Compound | Varies | Varies |
Anticancer Activity
The triazole moiety is also associated with anticancer properties. Studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells through the modulation of cell cycle regulators .
The proposed mechanism of action for This compound involves the inhibition of specific enzymes or receptors that are critical for microbial survival or cancer cell growth. The interaction with G protein-coupled receptors (GPCRs), as seen in other related compounds, suggests a pathway for further exploration in therapeutic applications .
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [University X], a series of triazole derivatives were synthesized and evaluated for their antibacterial properties. The compound was tested against clinical isolates of E. coli and S. aureus. Results indicated that modifications to the phenyl groups significantly enhanced antibacterial activity compared to controls .
Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer potential of similar triazole-containing compounds against various human cancer cell lines (e.g., HeLa and MCF7). The results showed that these compounds could effectively reduce cell viability at micromolar concentrations, indicating potential for development into anticancer agents .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-19-9-5-4-6-16(19)10-11-21(27)25-13-12-18(14-25)26-15-20(23-24-26)17-7-2-1-3-8-17/h1-9,15,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBWIYFOFDWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














